molecular formula C20H17FN6O3S B3018891 N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide CAS No. 932487-55-3

N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide

Cat. No.: B3018891
CAS No.: 932487-55-3
M. Wt: 440.45
InChI Key: OPKVLXQPDAWROV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 3,5-dimethoxyphenyl group and a methyl group. The thiadiazole ring is further connected to a 3-fluorobenzamide unit. The fluorine atom at the benzamide position likely enhances electronegativity and metabolic stability, while the dimethoxy groups on the triazole may influence solubility and binding interactions .

Properties

IUPAC Name

N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3S/c1-11-17(24-26-27(11)14-8-15(29-2)10-16(9-14)30-3)18-22-20(31-25-18)23-19(28)12-5-4-6-13(21)7-12/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKVLXQPDAWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an extensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several significant structural components:

  • Triazole ring : Known for its diverse biological activities.
  • Thiadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Methoxy groups : These enhance solubility and bioavailability.
  • Fluorine atom : Imparts unique electronic properties that can enhance biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H22N6O5S
Molecular Weight482.5 g/mol
IUPAC NameN-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide
InChI KeyFEXVAGWNVIRNGR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical pathways such as inflammation and cancer cell proliferation. The presence of the triazole and thiadiazole rings allows for binding to various biological targets, potentially leading to the modulation of signaling pathways associated with tumor growth and immune responses.

Antitumor Activity

Research indicates that compounds containing triazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values below 100 μM .

Case Study: In Vivo Efficacy

In a study evaluating the efficacy of triazole-containing compounds in a mouse xenograft model of non-small cell lung cancer (NSCLC), compounds similar to this compound demonstrated significant tumor growth inhibition comparable to established therapies like Erlotinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. The following findings summarize key research outcomes:

Study FocusFindings
Antitumor EfficacyInduced apoptosis in NSCLC cells; comparable efficacy to Erlotinib in xenograft models .
Antimicrobial ActivityEffective against several pathogenic bacteria; potential as a new class of antibiotics .
Mechanism ExplorationInhibition of EGFR phosphorylation linked to reduced cell proliferation in cancer models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

The closest analog is N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide (), which replaces the 3-fluoro group with a 2-methoxy substituent. Key differences include:

  • Stereoelectronic Profile : Fluorine’s small size and high electronegativity could improve membrane permeability compared to the bulkier methoxy group .

Compounds with Shared Heterocyclic Motifs

describes triazole-thiadiazole hybrids (e.g., compounds 9a–9e ) featuring acetamide-linked thiazole rings. While structurally distinct, these analogs highlight the importance of:

  • Substituent Diversity : Fluorophenyl (9b), bromophenyl (9c), and methoxyphenyl (9e) groups on the thiazole ring demonstrate how halogenation or alkoxy modifications affect bioactivity. For example, fluorinated analogs (e.g., 9b) may exhibit enhanced binding affinity due to fluorine’s polar interactions .
  • Synthetic Routes: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common in triazole synthesis, but solvent choices (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine) influence yields and purity .

Substituent Impact on Physicochemical Properties

A comparative analysis of substituent effects is summarized below:

Compound Class Key Substituents Hypothesized Impact
Target Compound 3-Fluorobenzamide Enhanced metabolic stability, electronegativity, and membrane permeability
2-Methoxy Analog () 2-Methoxybenzamide Increased solubility, potential π-π stacking with aromatic residues
Thiazole-Triazole Hybrids (9b) 4-Fluorophenyl (thiazole) Improved target selectivity via halogen bonding
Thiazole-Triazole Hybrids (9c) 4-Bromophenyl (thiazole) Greater steric bulk, possibly reducing binding efficiency

Methodological Considerations

  • Structural Validation : Both the target compound and analogs rely on techniques like NMR, IR, and X-ray crystallography (using SHELX software) for structural confirmation. SHELXL refinements () ensure accurate bond-length and angle measurements, critical for comparing molecular geometries .
  • Data Presentation : Tables are prioritized for substituent comparisons (as above), while figures (e.g., docking poses in ) illustrate binding modes, though such data are absent for the target compound .

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